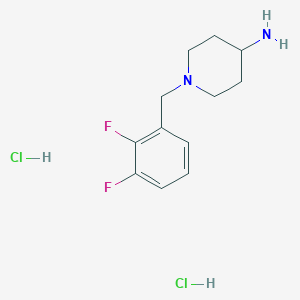

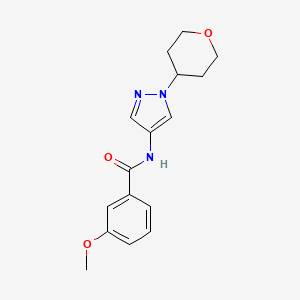

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine, also known as AT-101, is a small molecule inhibitor of Bcl-2 family proteins. It has been studied extensively for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis, Characterization, and Cytotoxicity Evaluation A study focused on the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds, including those with oxazole rings containing a 4-(phenylsulfonyl)phenyl moiety. The compounds were synthesized from phenylalanine derivatives and characterized using various spectral methods. Their purity was determined through RP-HPLC, and their toxicological profiles were assessed using the Daphnia magna bioassay, indicating potential therapeutic applications (Apostol et al., 2019).

Chemical Synthesis Techniques

Methodology for Preparing 2,5-Disubstituted-1,3-Oxazoles Research into the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole highlighted its utility in generating a C-5 carbanion, reactive with various electrophiles. This methodology facilitates the synthesis of 5-iodo- and 5-tri-n-butylstannyl oxazoles, enabling cross-coupling reactions and nucleophilic displacement for producing 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Biological Activity Studies

Antagonistic Effects on Serotonin 5-HT6 Receptors A set of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and tested for their binding affinity and inhibitory function on serotonin 5-HT6 receptors. The compounds showed selective ligand activity, with notable examples exhibiting significant potency in both radioligand binding assays and functional cellular assays (Ivachtchenko et al., 2010).

Structural Analysis

Study of Structural Properties Using Spectroscopy and X-ray Crystallography The structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine was investigated using NMR spectroscopy and X-ray diffraction. This compound was found to exist in an exo-amino tautomeric form in the solid state, exhibiting polar ribbons in its crystal structure, offering insights into its molecular configuration and potential interactions (Strzemecka & Urbańczyk-Lipkowska, 2010).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-10-17-15-16(18-14(21-15)13-9-6-11-22-13)23(19,20)12-7-4-3-5-8-12/h2-9,11,17H,1,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWIPUDKPNKCSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332577 |

Source

|

| Record name | 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine | |

CAS RN |

627833-17-4 |

Source

|

| Record name | 4-(benzenesulfonyl)-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)

![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)

![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)